4-Amino-3-bromobenzaldehyde
Overview
Description
4-Amino-3-bromobenzaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 4-position and a bromine atom at the 3-position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-aminobenzaldehyde. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst to achieve selective bromination at the 3-position.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed:
Scientific Research Applications
4-Amino-3-bromobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Lacks the amino group, making it less versatile in certain reactions.
3-Bromobenzaldehyde: The bromine atom is positioned differently, affecting its reactivity and applications.
4-Aminobenzaldehyde: Lacks the bromine atom, which limits its use in halogen bonding and certain substitution reactions.
Uniqueness: 4-Amino-3-bromobenzaldehyde’s combination of an amino group and a bromine atom on the benzene ring makes it uniquely reactive and versatile for various synthetic and research applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from its analogs .
Properties
IUPAC Name |
4-amino-3-bromobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYVHVNHYBESU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448040 | |
Record name | 4-Amino-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42580-44-9 | |
Record name | 4-Amino-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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